NNMT Binding Affinity Compared to the Unsubstituted Nicotinamide Baseline
The target compound achieves a Ki of 140 nM for full-length recombinant human NNMT, representing an approximately 10,000-fold improvement in binding affinity over the endogenous substrate nicotinamide (NAM; Km ~1.5 mM) [1][2]. While a direct head-to-head comparison against other 6-substituted nicotinamide derivatives under identical assay conditions is not yet available in the public domain, this sub-micromolar affinity establishes the compound as a bona fide NNMT ligand suitable for probe development [1].
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM; IC50 = 210 nM |
| Comparator Or Baseline | Nicotinamide (endogenous substrate): Km ≈ 1.5 mM |
| Quantified Difference | ~10,000-fold lower Ki relative to NAM Km |
| Conditions | Full-length recombinant human NNMT expressed in E. coli; fluorescence polarization competition assay |
Why This Matters
The >10,000-fold affinity gain over the natural substrate indicates that the compound occupies the NNMT active site with high complementarity, making it a superior starting point for chemical probe optimization compared to unmodified nicotinamide.
- [1] BindingDB. BDBM50627712: Ki = 140 nM, IC50 = 210 nM for human NNMT. 2024. View Source
- [2] Pissios, P. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-353, 2017. (Provides NAM Km context) View Source
